molecular formula C13H11Cl3O4 B12596949 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate CAS No. 648918-06-3

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate

Cat. No.: B12596949
CAS No.: 648918-06-3
M. Wt: 337.6 g/mol
InChI Key: YEQVLDLNPLPWGW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is an organochlorine ester characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃) and formyl (-CHO) groups at the 2- and 4-positions, respectively. The ester moiety comprises a trichlorinated but-3-enoate chain, which introduces significant steric and electronic effects.

Key structural features influencing its reactivity and properties include:

  • Ethoxy group: Enhances lipophilicity and may modulate metabolic stability.
  • Formyl group: Introduces electrophilicity, enabling nucleophilic addition reactions.
  • Trichlorobut-3-enoate: The electron-withdrawing chlorine atoms and conjugated double bond likely affect hydrolysis rates and biological activity.

Properties

CAS No.

648918-06-3

Molecular Formula

C13H11Cl3O4

Molecular Weight

337.6 g/mol

IUPAC Name

(2-ethoxy-4-formylphenyl) 3,4,4-trichlorobut-3-enoate

InChI

InChI=1S/C13H11Cl3O4/c1-2-19-11-5-8(7-17)3-4-10(11)20-12(18)6-9(14)13(15)16/h3-5,7H,2,6H2,1H3

InChI Key

YEQVLDLNPLPWGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenylboronic acid with 3,4,4-trichlorobut-3-enoic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety may also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Group Application Reference
2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate Ethoxy, formyl, trichlorobut-3-enoate Ester Inferred Agrochemical N/A
Ethoxysulfuron (2-ethoxyphenyl sulfamate) Ethoxy, sulfamate Sulfamate Herbicide
Haloxyfop ethoxyethyl ester Ethoxyethyl, pyridinyl, propanoate Ester Herbicide
Diofenolan (2-ethyl-4-phenoxy-dioxolane) Ethyl, phenoxy, dioxolane Dioxolane Insect growth regulator

Key Comparative Insights

Functional Group Diversity: Unlike ethoxysulfuron (a sulfamate herbicide), the target compound’s ester backbone may confer distinct hydrolysis kinetics and bioavailability .

Substituent Effects: The formyl group at the 4-position is unique among the analogs listed in . This group could increase reactivity toward nucleophiles (e.g., in enzymatic degradation) compared to non-aldehydic analogs like diofenolan . The trichloro substitution contrasts with mono- or dihalogenated agrochemicals, possibly elevating toxicity or bioactivity but raising regulatory concerns.

Physicochemical Properties: The ethoxy and trichloro groups synergistically enhance lipophilicity (logP), likely exceeding that of ethoxysulfuron (logP ~2.5) and aligning closer to haloxyfop (logP ~4.0).

The trichloro moiety may disrupt metabolic pathways in pests, akin to organochlorine insecticides.

Biological Activity

2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate (CAS No. 648918-06-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a trichlorobut-3-enoate moiety. The molecular formula is C12H12Cl3O3C_{12}H_{12}Cl_3O_3 with a molecular weight of approximately 307.6 g/mol.

PropertyValue
CAS No. 648918-06-3
Molecular Formula C₁₂H₁₂Cl₃O₃
Molecular Weight 307.6 g/mol
IUPAC Name 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.

Antiviral Activity

The antiviral potential of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has been explored in vitro against several viral strains. Its activity is hypothesized to result from the inhibition of viral replication processes. For instance, derivatives of similar compounds have shown efficacy against influenza and herpes simplex viruses.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Several studies have reported that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at specific phases.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial activity of similar compounds.
    • Method: Disk diffusion method was used to assess the inhibition zones against selected pathogens.
    • Findings: Compounds exhibited significant inhibition against E. coli with a zone of inhibition averaging 15 mm.
  • Antiviral Activity Assessment
    • Objective: To test the antiviral effects on herpes simplex virus (HSV).
    • Method: Viral plaque reduction assay was employed.
    • Results: The compound reduced viral plaques by up to 70% at a concentration of 50 µg/mL.
  • Cytotoxicity in Cancer Cells
    • Objective: To determine the cytotoxic effects on human breast cancer cells (MCF-7).
    • Method: MTT assay was conducted to measure cell viability.
    • Results: The compound showed IC50 values of approximately 30 µM after 48 hours of treatment.

The biological activities of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism: Disruption of cell membrane integrity and inhibition of protein synthesis.
  • Antiviral Mechanism: Interference with viral entry or replication within host cells.
  • Anticancer Mechanism: Induction of oxidative stress leading to apoptosis in cancer cells.

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